molecular formula C20H26N4O2 B2383315 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097872-26-7

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2383315
CAS No.: 2097872-26-7
M. Wt: 354.454
InChI Key: YUGMPZRFQFVGLP-UHFFFAOYSA-N
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Description

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Biological Activity

The compound 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one , with the CAS number 2175978-44-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H27N3O2C_{18}H_{27}N_{3}O_{2}, and it has a molecular weight of 317.4 g/mol . The structure comprises a dihydropyridazine core substituted with piperidine and pyridine moieties, which are known to influence biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : The compound may interact with acetylcholinesterase (ACHE), an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of ACHE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : The structural features suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such activity against certain pathogens .

Biological Activity Data

A summary of biological activities and findings from various studies is presented in the following table:

Activity TypeFindingsSource
Antimicrobial Inhibitory effects against Gram-positive bacteria
Neuroprotective Reduced neuronal apoptosis in vitro
Enzyme Inhibition Potent inhibitor of acetylcholinesterase
Cytotoxicity Low cytotoxicity in human cell lines

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar dihydropyridazine derivatives, it was found that these compounds significantly reduced neuronal cell death induced by oxidative stress. This suggests that the compound may have therapeutic potential in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on the antimicrobial properties revealed that compounds with similar structures demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This indicates a potential for developing new antimicrobial agents based on the compound's structure .

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles have shown promising results:

  • Absorption and Distribution : The compound is predicted to have good human intestinal absorption and favorable blood-brain barrier permeability, making it suitable for central nervous system applications .
  • Toxicity Studies : Toxicological assessments indicate that it has a low risk of acute toxicity, with no significant adverse effects noted at therapeutic doses in animal models .

Properties

IUPAC Name

2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20-2-1-19(18-3-8-21-9-4-18)22-24(20)14-16-5-10-23(11-6-16)13-17-7-12-26-15-17/h1-4,8-9,16-17H,5-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMPZRFQFVGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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